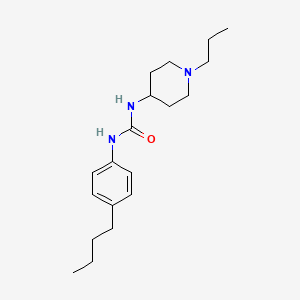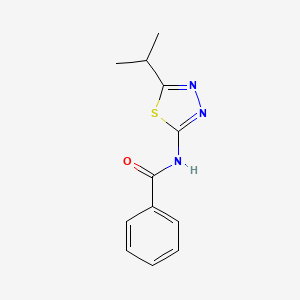
N-(4-butylphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as Bupirimate, is a chemical compound that belongs to the class of urea herbicides. Bupirimate is widely used in agriculture as a selective herbicide to control various weeds in crops such as soybeans, peanuts, cotton, and vegetables. The chemical structure of Bupirimate is similar to that of the insecticide imidacloprid, which is used to control pests in crops. Bupirimate has been found to have unique properties that make it an effective herbicide, and its synthesis and mechanism of action have been the subject of extensive research.
Mecanismo De Acción
The mode of action of Bupirimate involves the inhibition of the ALS enzyme, which is involved in the biosynthesis of branched-chain amino acids in plants. Bupirimate binds to the enzyme and prevents it from functioning, leading to the accumulation of toxic intermediates and eventual death of the plant. The selectivity of Bupirimate for weeds over crops is due to the differences in the ALS enzyme between the two.
Biochemical and Physiological Effects:
Bupirimate has been found to affect the biochemical and physiological processes in plants by inhibiting the activity of the ALS enzyme. This leads to the accumulation of toxic intermediates and eventual death of the plant. Bupirimate has also been found to affect the photosynthetic process in plants by reducing the efficiency of photosystem II.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bupirimate has several advantages for use in lab experiments, including its selectivity for weeds over crops, its effectiveness against a wide range of weeds, and its mode of action, which involves the inhibition of the ALS enzyme. However, Bupirimate has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
Direcciones Futuras
There are several future directions for research on Bupirimate, including the development of new synthesis methods to improve the yield and purity of the product, the investigation of the potential use of Bupirimate as a fungicide or insecticide, and the exploration of its potential for use in biotechnology applications. Additionally, further research is needed to understand the long-term effects of Bupirimate on the environment and non-target organisms.
Métodos De Síntesis
Bupirimate can be synthesized by reacting 4-butylaniline with propionyl chloride to obtain N-(4-butylphenyl)propionamide, which is then reacted with piperidine and phosgene to obtain Bupirimate. The synthesis of Bupirimate is a multistep process that requires careful control of reaction conditions to obtain high yields of the product.
Aplicaciones Científicas De Investigación
Bupirimate has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. Its mode of action involves inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. Bupirimate binds to the ALS enzyme and prevents it from functioning, leading to the accumulation of toxic intermediates and eventual death of the plant.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-3-5-6-16-7-9-17(10-8-16)20-19(23)21-18-11-14-22(13-4-2)15-12-18/h7-10,18H,3-6,11-15H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPISDVZVLXAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)
![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5395922.png)

![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)
![(3S*,5S*)-1-(cyclopentylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5395947.png)
![N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5395949.png)
![methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5395957.png)
